The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic organic molecule with potential pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 451.54 g/mol. This compound belongs to the class of benzofuro-pyrimidine derivatives, which are known for their biological activities, including anti-inflammatory and antimicrobial properties.
Methods and Technical Details
The synthesis of this compound typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Structure and Data
The molecular structure of 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide features a complex arrangement of rings and functional groups:
The InChI representation for this compound is InChI=1S/C24H25N3O4S/c1-3-5-14-27-23(29)22-21(18-8-6-7-9-19(18)31-22)26-24(27)32-15-20(28)25-16-10-12-17(13-11-16)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,28) .
Reactions and Technical Details
The compound can undergo various chemical reactions due to its functional groups:
These reactions are crucial for exploring modifications that can enhance biological activity or alter pharmacokinetic properties .
Process and Data
The mechanism of action for compounds like 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide often involves interaction with specific biological targets:
Research indicates that similar compounds exhibit significant inhibitory activity against specific enzymes like Polo-like kinase 1 (Plk1), which is implicated in cancer cell proliferation .
Physical and Chemical Properties
The physical properties of this compound include:
Chemical properties include:
Relevant data on melting point or boiling point are not extensively documented but can be derived from experimental studies during synthesis .
Scientific Uses
This compound has potential applications in several scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2